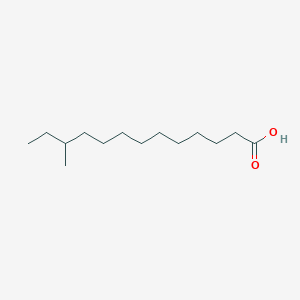

11-Methyltridecanoic acid

Descripción general

Descripción

11-Methyltridecanoic acid is a branched-chain fatty acid with the molecular formula C14H28O2. It is also known by other names such as anteisomyristic acid and anteisotetradecanoic acid . This compound is characterized by a methyl group attached to the eleventh carbon of a tridecanoic acid chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyltridecanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-bromoundecane with malonic acid in the presence of a strong base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as distillation and purification to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Esterification

11-Methyltridecanoic acid undergoes esterification with alcohols under acidic or nucleophilic conditions. This reaction is critical for producing derivatives like methyl esters, which are widely used in industrial and research applications.

Reaction Conditions and Reagents

| Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux (60–80°C, 4–6 hrs) | Methyl 11-methyltridecanoate | >90% |

| Diazomethane (CH₂N₂) | Ether, room temperature | Methyl 11-methyltridecanoate | ~95% |

The acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Diazomethane directly methylates the acid without requiring external catalysts .

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

Key Data

| Reducing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0–25°C | 11-Methyltridecanol | Hydride transfer to carbonyl |

| NaBH₄ (with additives) | THF, 50°C | No reaction | Insufficient reducing strength |

Lithium aluminum hydride (LiAlH₄) is effective, while sodium borohydride (NaBH₄) fails due to the weaker reducing power .

Salt Formation

The acid reacts with bases to form carboxylate salts, enhancing solubility in aqueous systems.

Example Salts

| Base | Reaction Conditions | Salt Formed |

|---|---|---|

| NaOH | Aqueous, room temperature | Sodium 11-methyltridecanoate |

| NH₄OH | Ethanol, reflux | Ammonium 11-methyltridecanoate |

Salts are intermediates in soap formation or further functionalization .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, yielding a hydrocarbon.

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| 300–400°C | None | 12-Methyltridecane | Low yield, radical mechanism |

| CuO + CaO (200°C) | Metal oxides | 12-Methyltridecane | Enhanced efficiency |

This reaction is less common due to harsh conditions but relevant in petroleum chemistry .

Condensation Reactions

The acid participates in condensation with amines or alcohols to form amides or esters, respectively. A notable example is its role in forming contaminants in L-tryptophan supplements:

| Reaction Partner | Conditions | Product | Biological Impact |

|---|---|---|---|

| L-Tryptophan | Bacterial fermentation | AAA1-399 (anteiso-C14:0 conjugate) | Linked to eosinophilia-myalgia syndrome |

This reaction involves nucleophilic attack by the amino group of tryptophan on the activated carbonyl of the acid .

Comparative Reactivity with Similar Acids

The position of the methyl branch influences reactivity:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

11-Methyltridecanoic acid is characterized by its unique branched structure, which influences its physical and chemical properties. The compound's molecular formula is C14H28O2, and it has a molecular weight of approximately 228.37 g/mol. Its structure allows it to exhibit distinct biochemical behaviors compared to straight-chain fatty acids.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various gastrointestinal pathogens, including Enterococcus faecalis and Salmonella enterica. The compound was shown to disrupt cell morphology, leading to bacterial autolysis at specific concentrations (375 µg/ml for E. faecalis and 750 µg/ml for S. enterica) .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Enterococcus faecalis | 375 µg/ml | Disruption of cell morphology |

| Salmonella enterica | 750 µg/ml | Induction of autolysis |

Nutritional Science

In nutrition, this compound is studied for its role in medium-chain triglycerides (MCTs). MCTs are known to be metabolized differently than long-chain fatty acids, providing rapid energy sources and potential benefits for weight management and metabolic disorders. Research indicates that MCTs can influence lipid metabolism in adipocytes, potentially reducing fat storage while enhancing oxidation rates .

Drug Formulation

The unique properties of this compound make it a candidate for drug formulation in the pharmaceutical industry. Its ability to enhance the solubility and bioavailability of poorly soluble drugs has been explored in various studies. The compound's lipophilicity allows it to serve as an effective carrier for active pharmaceutical ingredients (APIs), improving their therapeutic efficacy.

Therapeutic Uses

Ongoing research is investigating the potential therapeutic effects of this compound in conditions such as obesity and metabolic syndrome. The compound's role in modulating lipid profiles and insulin sensitivity makes it a promising candidate for further clinical studies aimed at developing dietary interventions or pharmacological treatments.

Food Industry

In the food industry, this compound is being explored for its potential as a food additive or preservative due to its antimicrobial properties. Its ability to inhibit the growth of spoilage microorganisms can enhance food safety and shelf-life.

Cosmetic Industry

The cosmetic industry is also investigating the use of branched-chain fatty acids like this compound in formulations aimed at skin health. Its emollient properties can improve skin hydration and barrier function, making it suitable for use in moisturizers and creams.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of tridecanoic acid methyl ester (TAME), which is closely related to this compound, demonstrated significant antibacterial effects against multiple strains of bacteria. The study utilized various methodologies including agar-well diffusion assays to quantify antibacterial activity .

Case Study 2: Nutritional Intervention

Another research project focused on the metabolic effects of MCTs containing this compound on overweight individuals showed promising results in weight management and improved metabolic markers over a controlled period .

Mecanismo De Acción

The mechanism of action of 11-Methyltridecanoic acid involves its interaction with various molecular targets and pathways. It is known to participate in fatty acid metabolism, where it can be incorporated into lipid molecules or undergo β-oxidation to produce energy . The specific pathways and targets depend on the biological context in which the compound is studied.

Comparación Con Compuestos Similares

11-Methyltridecanoic acid can be compared with other similar branched-chain fatty acids such as:

- Anteisomyristic acid

- Anteisotetradecanoic acid

- Isotetradecanoic acid

These compounds share structural similarities but differ in the position of the methyl group and the length of the carbon chain. The unique positioning of the methyl group in this compound contributes to its distinct chemical and physical properties .

Actividad Biológica

11-Methyltridecanoic acid, also known as anteiso-C14:0, is a branched-chain fatty acid that has garnered attention for its potential biological activities. This compound is structurally characterized by a methyl group at the 11th carbon of a tridecanoic acid chain, contributing to its unique properties and functions. Recent studies have begun to elucidate its biological activities, particularly in the fields of antimicrobial efficacy and potential therapeutic applications.

- Chemical Formula : C14H28O2

- Molecular Weight : 228.37 g/mol

- CAS Number : 4052642

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it has broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness in disrupting cellular morphology and causing significant extracellular leakage in bacteria such as Enterococcus faecalis and Salmonella enterica .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Enterococcus faecalis | 375 μg/ml | Disruption of cellular morphology |

| Salmonella enterica | 750 μg/ml | Induction of autolysis |

| Escherichia coli | Not specified | Significant rupturing due to TAME-induced autolysis |

Case Study 1: Efficacy Against Bacterial Infections

A study investigated the effects of this compound on various bacterial strains isolated from foodborne illnesses. The results indicated that treatment with this compound led to a significant reduction in bacterial counts, highlighting its potential as a natural preservative or therapeutic agent in food safety .

Case Study 2: Synergistic Effects with Antibiotics

Research has explored the synergistic effects of combining this compound with conventional antibiotics like ampicillin. The findings suggested enhanced antibacterial activity when used together, indicating a potential strategy for overcoming antibiotic resistance .

The biological activities of this compound can be attributed to its ability to disrupt bacterial membranes and interfere with cellular processes. The following mechanisms have been proposed:

- Membrane Disruption : The hydrophobic nature of fatty acids allows them to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating key signaling proteins involved in cell survival.

Propiedades

IUPAC Name |

11-methyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPTZBYHWFNYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398798 | |

| Record name | 11-Methyltridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29709-05-5 | |

| Record name | 11-Methyltridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Methyltridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.